(2-Bromo-3-chlorophenyl)methanol
Overview
Description
“(2-Bromo-3-chlorophenyl)methanol” is a chemical compound with the molecular formula C7H6BrClO . It has a molecular weight of 221.48 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring substituted with bromine and chlorine atoms, and a methanol group .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 221.48 g/mol . Other physical and chemical properties such as boiling point, density, etc., are not specified in the available resources.Scientific Research Applications
Synthesis of Enantiomerically Pure Compounds
- Enantiomeric Synthesis : A study by Zhang et al. (2014) detailed the synthesis of enantiomerically pure diarylethanes, starting from related chemical compounds. This process is significant for creating optically pure enantiomers with high enantiomeric purities, essential in pharmaceuticals and other applications (Zhang et al., 2014).
Biocatalytic Synthesis in Microreaction Systems
- Biocatalytic Synthesis : Chen et al. (2021) utilized a water-cyclohexane liquid-liquid system with recombinant E. coli as a whole-cell catalyst for synthesizing S-(4-chlorophenyl)-(pyridin-2-yl) methanol. This method highlights a green, economical, and efficient synthesis pathway (Chen et al., 2021).
Photochemical Decomposition Studies
- Photochemical Decomposition : Eriksson et al. (2004) investigated the photochemical degradation of polybrominated diphenyl ethers (PBDEs) in methanol/water solutions. Understanding the degradation behavior of such compounds is vital for assessing their environmental impact (Eriksson et al., 2004).
Bromination Methods in Organic Synthesis
- Selective Bromination : Shirinian et al. (2012) studied the bromination of 2,3-diarylcyclopent-2-en-1-ones, which is crucial for the synthesis of bromo-substituted cyclopentenones, important in organic synthesis and for preparing various substances (Shirinian et al., 2012).
Impact on Lipid Dynamics
- Influence on Lipid Dynamics : Nguyen et al. (2019) demonstrated that methanol significantly impacts lipid dynamics, especially in biological and synthetic membranes. This study is crucial for understanding how solvents like methanol influence membrane properties (Nguyen et al., 2019).
Antibacterial Activity
- Antibacterial Properties : Li (2009) synthesized a compound from a methanol solution and examined its antibacterial activity. This study contributes to the development of new antibacterial agents (Li, 2009).
Betahistine Production
- Production of Betahistine : Ni et al. (2012) reported the production of a chiral intermediate of the anti-allergic drug Betahistine using a newly isolated Kluyveromyces sp. in an aqueous two-phase system. This research is significant for pharmaceutical manufacturing (Ni et al., 2012).
Solid Phase Extraction for Spectrophotometric Analysis
- Spectrophotometric Detection : Mukdasai et al. (2016) developed a sensitive and selective spectrophotometric method for detecting 2-chlorophenol, highlighting the versatility of such compounds in analytical chemistry (Mukdasai et al., 2016).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that (2-Bromo-3-chlorophenyl)methanol may also interact with various biological targets.
Mode of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via sn1 or sn2 pathways . These reactions involve the formation of a resonance-stabilized carbocation , which could be a key step in the interaction of this compound with its targets.
Biochemical Pathways
Related compounds are known to participate in various biochemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially affect a variety of biochemical pathways and their downstream effects.
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects
Action Environment
It’s known that the rate of reactions involving similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals . These factors could potentially influence the action of this compound.
Properties
IUPAC Name |
(2-bromo-3-chlorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQXFGIIUDAGJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729412 | |
Record name | (2-Bromo-3-chlorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10729412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1232407-29-2 | |
Record name | (2-Bromo-3-chlorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10729412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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